![molecular formula C22H29ClN2O5 B5873934 (NZ)-N-[2,6-bis(3,4-dimethoxyphenyl)-3-methylpiperidin-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B5873934.png)
(NZ)-N-[2,6-bis(3,4-dimethoxyphenyl)-3-methylpiperidin-4-ylidene]hydroxylamine;hydrochloride
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Overview
Description
(NZ)-N-[2,6-bis(3,4-dimethoxyphenyl)-3-methylpiperidin-4-ylidene]hydroxylamine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a piperidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[2,6-bis(3,4-dimethoxyphenyl)-3-methylpiperidin-4-ylidene]hydroxylamine;hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization with methoxy groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[2,6-bis(3,4-dimethoxyphenyl)-3-methylpiperidin-4-ylidene]hydroxylamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(NZ)-N-[2,6-bis(3,4-dimethoxyphenyl)-3-methylpiperidin-4-ylidene]hydroxylamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor or activator of specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (NZ)-N-[2,6-bis(3,4-dimethoxyphenyl)-3-methylpiperidin-4-ylidene]hydroxylamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may act as an inhibitor or activator, depending on the context and the specific target involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(NZ)-N-[2,6-bis(3,4-dimethoxyphenyl)-3-methylpiperidin-4-ylidene]hydroxylamine;hydrochloride is unique due to its specific structural features, such as the presence of multiple methoxy groups and the piperidine ring
Properties
IUPAC Name |
(NZ)-N-[2,6-bis(3,4-dimethoxyphenyl)-3-methylpiperidin-4-ylidene]hydroxylamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5.ClH/c1-13-16(24-25)12-17(14-6-8-18(26-2)20(10-14)28-4)23-22(13)15-7-9-19(27-3)21(11-15)29-5;/h6-11,13,17,22-23,25H,12H2,1-5H3;1H/b24-16-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLCKOIQFWVQKA-PNNXLEGYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(CC1=NO)C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1C(NC(C/C1=N/O)C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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